3-butylaniline

Physical Chemistry Analytical Chemistry Chemical Engineering

3-Butylaniline (CAS 5369-17-5), also referred to as m-butylaniline or 3-butylbenzenamine, is an aromatic amine with the molecular formula C₁₀H₁₅N (molecular weight 149.23 g/mol). Its structure consists of an amino group (-NH₂) positioned meta to a n-butyl substituent on a benzene ring.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 5369-17-5
Cat. No. B1605098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butylaniline
CAS5369-17-5
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=CC=C1)N
InChIInChI=1S/C10H15N/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5,11H2,1H3
InChIKeyWMIQWIJPGVVMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butylaniline (CAS:5369-17-5) Procurement Guide: Core Physical and Chemical Property Benchmarks


3-Butylaniline (CAS 5369-17-5), also referred to as m-butylaniline or 3-butylbenzenamine, is an aromatic amine with the molecular formula C₁₀H₁₅N (molecular weight 149.23 g/mol) [1]. Its structure consists of an amino group (-NH₂) positioned meta to a n-butyl substituent on a benzene ring [1]. This substitution pattern imparts distinct electronic and steric properties. The compound is a colorless to yellowish liquid [1] with limited water solubility due to the hydrophobic butyl chain , and it is primarily utilized as a chemical intermediate in the synthesis of dyes, pharmaceuticals, agrochemicals, and liquid crystal materials .

Why 3-Butylaniline is Not Interchangeable with Other Alkyl Anilines


In many procurement and research contexts, alkyl anilines are mistakenly considered as a single, interchangeable class of compounds. This assumption is scientifically unsound. The position of the alkyl substituent on the aromatic ring (e.g., ortho, meta, para) and the nature of the alkyl chain (e.g., n-butyl vs. sec-butyl vs. N-butyl) fundamentally alter key properties critical to experimental and industrial outcomes. These include, but are not limited to, regioselectivity in subsequent synthetic steps, solubility parameters, electronic effects influencing reactivity, and physical properties such as boiling point and density [1]. Direct substitution of 3-butylaniline with its closest analogs—such as 4-butylaniline or N-butylaniline—can lead to failed syntheses, altered reaction kinetics, or compromised material performance. The following quantitative evidence delineates precisely where 3-butylaniline demonstrates verifiable differentiation.

Quantitative Differentiation of 3-Butylaniline from Analog Compounds


Physical Property Benchmarking: Boiling Point, Density, and LogP vs. 4-Butylaniline and N-Butylaniline

The meta-substitution of 3-butylaniline (3-BA) confers distinct physical properties compared to its para-substituted isomer (4-butylaniline, 4-BA) and its N-alkylated analog (N-butylaniline, N-BA). These differences are critical for separation processes (distillation, extraction) and for predicting behavior in formulations. 3-BA exhibits a higher calculated density (0.947 g/cm³) than both 4-BA (0.945 g/cm³) and N-BA (0.93-0.932 g/cm³) [1][2]. Its boiling point (252.6 °C at 760 mmHg) is also higher than that of N-BA (~241 °C) [1]. While its boiling point is lower than 4-BA (261 °C) [2], the combination of density and boiling point differences provides a clear basis for distinguishing the meta-isomer from both the para-isomer and the N-alkylated analog. Additionally, 3-BA has a calculated XLogP of 2.9 [3], providing a baseline for solubility and partition coefficient estimations.

Physical Chemistry Analytical Chemistry Chemical Engineering

Analytical Differentiation: TWIMS-CID Drift Time vs. 4-Butylaniline

In a direct head-to-head comparison using Traveling Wave Ion Mobility Spectrometry coupled with Collision-Induced Dissociation (MS/TWIMS-CID/MS), 3-butylaniline and its isomer 4-butylaniline were readily resolved and recognized [1]. The technique demonstrated that the protonated 4-butyl aniline displayed a shorter drift time and higher lability towards CID compared to its 3-butyl isomer [1]. This is consistent with the general finding that ring-alkyl substituted anilines (like 3-BA and 4-BA) can be distinguished from N-alkyl substituted anilines (like N-butylaniline) based on their fragment ion reactivity [1].

Analytical Chemistry Mass Spectrometry Isomer Resolution

Synthetic Utility: Documented Synthesis Yield from 3-Nitrobenzaldehyde

A specific and reproducible synthetic route for 3-butylaniline is documented, starting from 3-nitrobenzaldehyde. The process involves a Wittig reaction with propyltriphenyl phosphonium bromide and n-butyllithium to yield 3-(2-butenyl)nitrobenzene (9.3 g). Subsequent hydrogenation with palladium on carbon (10%, 0.93 g) and hydrogen gas produced 3-butylaniline with a high calculated yield of 89.4% (7.0 g) . This established procedure provides a benchmark for synthetic efficiency.

Organic Synthesis Process Chemistry Aniline Derivative Preparation

Liquid Crystal Intermediate: Enabling Meta-Substituted Building Blocks

Alkyl-substituted anilines, including 3-butylaniline, serve as crucial intermediates for the synthesis of benzylideneaniline-type liquid crystals [1][2]. While many common formulations utilize the para-isomer (e.g., N-(p-methoxybenzylidene)-p-n-butylaniline or MBBA) [3], the meta-substituted derivative allows for the introduction of structural asymmetry. This asymmetry is a critical parameter for tuning mesophase behavior, including the formation of smectic phases and altering dielectric anisotropy [2]. The availability of 3-butylaniline therefore expands the library of accessible liquid crystalline compounds, offering a tool to fine-tune material properties beyond what is possible with the para-analog alone.

Materials Science Liquid Crystals Electro-Optical Materials

Recommended Application Scenarios for 3-Butylaniline Based on Differential Evidence


Synthesis of Novel Liquid Crystal Monomers and Oligomers

The unique meta-substitution pattern of 3-butylaniline is a key differentiator for researchers in materials science. As established in Section 3 (Evidence Item 4), this compound is not a generic intermediate; it is a strategic building block for creating asymmetrical, meta-substituted benzylideneaniline derivatives. This structural feature is essential for tuning the mesomorphic properties (e.g., smectic phase formation, dielectric anisotropy) of liquid crystal materials, which are critical for advanced electro-optical displays and sensors. Procurement of 3-butylaniline is justified when the goal is to explore structure-property relationships or develop materials with performance characteristics unattainable with the more common, symmetrical para-substituted analogs [1][2].

Analytical Method Development and Isomer-Specific Quality Control

The well-documented physical and spectroscopic differentiation between 3-butylaniline and its isomers (4-butylaniline, N-butylaniline) makes it an ideal candidate for use as a reference standard. As detailed in Section 3 (Evidence Items 1 & 2), its distinct boiling point (252.6 °C), density (0.947 g/cm³), and its behavior in advanced mass spectrometry techniques (TWIMS-CID) provide unambiguous benchmarks [1][2][3]. Analytical laboratories in pharmaceutical, agrochemical, and environmental sectors can procure 3-butylaniline to develop or validate GC, HPLC, or MS methods aimed at detecting or quantifying specific alkyl aniline impurities in complex matrices or final products.

Multi-Step Organic Synthesis Requiring a Defined Meta-Directing or Meta-Functionalized Intermediate

For complex molecule synthesis in medicinal chemistry or agrochemical research, the precise position of substituents is paramount. The documented, high-yielding (89.4%) synthetic route for 3-butylaniline from 3-nitrobenzaldehyde (Section 3, Evidence Item 3) confirms its viability as a scalable intermediate [1]. Its procurement is specifically recommended for synthetic pathways that require a meta-substituted aniline core for subsequent reactions like diazotization, N-alkylation, or electrophilic aromatic substitution where the existing meta-butyl group exerts a specific directing or steric influence distinct from an ortho or para substituent [2].

Specialty Dye and Pigment Development

While a broad application area for alkyl anilines, the selection of 3-butylaniline over its analogs can be driven by a need to modify the final dye's properties, such as hue, solubility, or fastness. The meta-butyl group in 3-butylaniline introduces a different electronic and steric environment compared to para-substituted or N-alkylated anilines (as highlighted in Section 1 and Section 2) [1][2]. This can subtly alter the chromophore's light absorption characteristics or the dye's affinity for a particular substrate (e.g., textile fiber, polymer). Procurement is most valuable for R&D teams engaged in fine-tuning colorant properties, not for commodity-scale production where the most common isomer would be the default choice [3].

Technical Documentation Hub

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